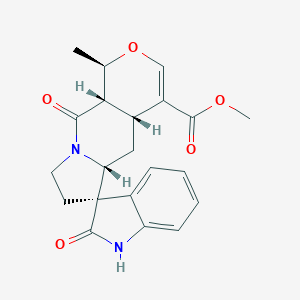

21-Oxoisopteropodine

カタログ番号:

B166376

CAS番号:

131724-59-9

分子量:

382.4 g/mol

InChIキー:

FSFVCJQXGSXULW-GMYZOUPFSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

Pteridine derivatives are known for diverse bioactivities, including roles in cell signaling and enzyme inhibition .

特性

CAS番号 |

131724-59-9 |

|---|---|

分子式 |

C21H22N2O5 |

分子量 |

382.4 g/mol |

IUPAC名 |

methyl (1'R,3R,4'aR,5'aR,10'aS)-1'-methyl-2,10'-dioxospiro[1H-indole-3,6'-4a,5,5a,7,8,10a-hexahydro-1H-pyrano[3,4-f]indolizine]-4'-carboxylate |

InChI |

InChI=1S/C21H22N2O5/c1-11-17-12(13(10-28-11)19(25)27-2)9-16-21(7-8-23(16)18(17)24)14-5-3-4-6-15(14)22-20(21)26/h3-6,10-12,16-17H,7-9H2,1-2H3,(H,22,26)/t11-,12+,16-,17-,21-/m1/s1 |

InChIキー |

FSFVCJQXGSXULW-GMYZOUPFSA-N |

SMILES |

CC1C2C(CC3C4(CCN3C2=O)C5=CC=CC=C5NC4=O)C(=CO1)C(=O)OC |

異性体SMILES |

C[C@@H]1[C@@H]2[C@@H](C[C@@H]3[C@@]4(CCN3C2=O)C5=CC=CC=C5NC4=O)C(=CO1)C(=O)OC |

正規SMILES |

CC1C2C(CC3C4(CCN3C2=O)C5=CC=CC=C5NC4=O)C(=CO1)C(=O)OC |

同義語 |

21-oxoisopteropodine 3',4a,5a,6',7',8',10',10a'-octahydro-2-hydroxy-1'-methyl-10'-oxospiro(3H)-indole-3,6'-(1'H)pyrano(3,4-f)indolizine-4'-carboxylate |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues from the Pteridine/Isoquinoline Family

21-Oxoisopteropodine shares structural motifs with other pteridine and isoquinoline derivatives. For example:

- O-Methylpallidine (C₂₀H₂₃NO₄, MW 341.4): A benzylisoquinoline alkaloid with a methoxy substituent, differing from this compound in the absence of a keto group at the C21 position. This structural variation may reduce its oxidative reactivity compared to this compound .

- Sinoacutine (CAS#4090-18-0): A tetrahydroprotoberberine alkaloid with a rigid tetracyclic structure. Unlike this compound, its lack of a pteridine ring system limits its interaction with folate-dependent enzymes .

Comparison with Steroidal Lactones

- Drospirenone derivatives (e.g., 17-Hydroxy-15β,16β-methylene-3-oxo-17α-pregn-4-ene-21-carboxylic acid γ-lactone) feature a steroidal backbone with a lactone ring and keto group. The lactone enhances metabolic stability, whereas the keto group in this compound may facilitate hydrogen bonding in target interactions .

Key Differences:

- Backbone Rigidity: Steroidal lactones (e.g., Drospirenone) have a rigid tetracyclic structure, whereas pteridine derivatives like this compound exhibit planar heterocyclic systems.

- Functional Groups: The γ-lactone in Drospirenone derivatives contrasts with the pteridine ring’s conjugated double bonds, affecting solubility and receptor affinity.

Research Findings and Pharmacological Implications

- Bioactivity: Compounds like O-Methylpallidine and Sinoacutine are prioritized in neuroprotective and antimicrobial screening (). This compound’s keto group may enhance its ability to modulate redox-sensitive pathways, a property less pronounced in non-keto analogues.

- Synthetic Accessibility : The methoxy group in O-Methylpallidine simplifies synthesis compared to this compound, which likely requires complex oxidation steps to introduce the C21 keto group .

- Analytical Challenges : Advanced techniques (e.g., HRMS, NMR) are critical for distinguishing structural nuances, as highlighted in and . For instance, ¹H NMR of this compound would show distinct shifts for the C21 keto group versus methoxy signals in O-Methylpallidine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。